5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S.ClH/c1-9(2)6-8-4-5(3-7)10-6;/h4H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYVKVSWBBHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172528-27-5 | |
| Record name | 5-(chloromethyl)-N,N-dimethyl-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This involves the reaction of the thiazole ring with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Dimethylation: The final step involves the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are usually performed in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: The major products are substituted thiazoles with various functional groups replacing the chloromethyl group.
Oxidation Reactions: The major products are sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Reactions: The major products are dihydrothiazoles or fully reduced thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride, in targeting cancer cells. For instance, a study on substituted thiazoles demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited significant selectivity and potency against CDK9, making it a candidate for further development in cancer therapy .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | CDK9 | < 0.1 | High |
| Substituted Thiazole | Various CDKs | Varies | Moderate |
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. A recent study identified several thiazole-based compounds that exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA replication processes, making these compounds valuable in the fight against antibiotic-resistant strains .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Neuroprotective Effects
In addition to its anticancer and antibacterial activities, thiazole derivatives have been explored for neuroprotective effects. A study demonstrated that certain thiazole compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's . The neuroprotective mechanism may involve the modulation of inflammatory pathways and antioxidant activity.
Table 3: Neuroprotective Activity of Thiazole Derivatives
| Compound | Cell Line | Effect on Oxidative Stress (%) |
|---|---|---|
| This compound | PC12 Cells | 53% reduction |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Studies have shown that modifications at specific positions on the thiazole ring can significantly influence biological activity. For example, variations in substituents at the C5 position have been linked to enhanced potency against various biological targets .
Table 4: Structure-Activity Relationships of Thiazole Derivatives
| Substituent Position | Modification Type | Biological Activity |
|---|---|---|
| C5 | Methyl group | Increased potency |
| C4 | Hydroxyl group | Enhanced selectivity |
Case Studies
Several case studies have documented the applications of this compound:
- Anticancer Study : Evaluated against chronic lymphocytic leukemia cells, showing a therapeutic window significantly higher than normal cells .
- Antibacterial Evaluation : Demonstrated effectiveness against multidrug-resistant bacterial strains, emphasizing its potential as a new antibacterial agent .
- Neuroprotection : Investigated for its ability to protect neuronal cells from H₂O₂-induced damage, showing promise as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies, where the compound can covalently modify active site residues, leading to enzyme inactivation. The dimethylamino group enhances the compound’s solubility and facilitates its interaction with biological targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine Hydrochloride and Analogues
Key Differentiators
Reactivity :
- The chloromethyl group in the target compound enables alkylation reactions (e.g., nucleophilic substitution), unlike simpler chloro or nitro substituents .
- In contrast, 5-chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine lacks this reactivity due to its stable thiadiazole core and absence of a labile chloromethyl group.
Biological Activity: Antitrypanosomal activity in 2-chloro-N-(5-nitrothiazol-2-yl)acetamide is attributed to the nitro group’s redox activity, while the target compound’s chloromethyl group may confer antimicrobial properties through covalent binding to cellular targets. Tizanidine’s benzothiadiazole-imidazole hybrid structure enables central nervous system (CNS) penetration, unlike the polar thiazole-based target compound.
Physicochemical Properties: Hydrochloride salts (target compound, ) exhibit superior aqueous solubility compared to neutral analogues (e.g., ). The oxadiazole derivative has a flexible aminoethyl linker, enhancing conformational adaptability for receptor binding, whereas the target compound’s rigid thiazole ring favors planar interactions.
Biological Activity
5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This compound's biological activity encompasses anticancer, antimicrobial, and neuroprotective properties, which are critical for its evaluation in drug development.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a chloromethyl group and dimethylamino moieties. Its chemical structure can be represented as follows:
This configuration is pivotal for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was found to inhibit cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1, which subsequently triggers apoptosis in various cancer cell lines .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | <10 | CDK9 inhibition, apoptosis induction |
| MCF-7 | 0.17 | Cell cycle arrest |
| HepG2 | 0.15 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro studies indicated that it exhibits significant antibacterial activity against various strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Neuroprotective studies have shown that this compound can reduce oxidative stress in neuronal cells. It has been reported to exhibit a protective effect against H2O2-induced damage in PC12 cells, with a notable reduction in inflammatory cytokines such as IL-1β and TNF-α .
Table 2: Neuroprotective Effects of this compound
| Concentration (µM) | % Protection Against H2O2 Damage |
|---|---|
| 10 | 53 |
| 20 | 70 |
| 50 | 85 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of the chloromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Modifications at the thiazole ring have been explored to optimize potency and selectivity against specific cancer types .
Case Studies
- Inhibition of CDK9 : A study demonstrated that analogs of this compound showed enhanced selectivity for CDK9 over other cyclin-dependent kinases (CDKs), making it a promising candidate for targeted cancer therapies .
- Antibacterial Efficacy : In a comparative analysis with standard antibiotics, the thiazole derivative exhibited superior activity against multidrug-resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that treatment with the compound significantly reduced neurological deficits following induced oxidative stress, supporting its therapeutic potential in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Chloromethyl)-N,N-dimethylthiazol-2-amine hydrochloride, and how can purity be optimized?
- Methodology : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chlorothiazol-2-amine with dimethylamine in the presence of a chloromethylating agent (e.g., chloromethyl chloride) under inert conditions. Purification is typically achieved via recrystallization from methanol or ethanol, with TLC monitoring to confirm reaction completion .
- Key Optimization : Use pyridine or triethylamine as a base to neutralize HCl byproducts, improving yield. Chromatography (e.g., silica gel) may enhance purity for sensitive applications .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR identifies amine and chloromethyl groups (e.g., δ ~2.8 ppm for N,N-dimethyl protons) .
- X-ray Crystallography : Resolves crystal packing stabilized by hydrogen bonds (e.g., N–H⋯N interactions) and non-classical C–H⋯F/O bonds .
- Mass Spectrometry : Confirms molecular weight (227.15 g/mol) and fragmentation patterns .
Q. What are the common chemical reactions involving the chloromethyl group in this compound?
- Reactivity : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. For example:
- Substitution : React with morpholine to form N-morpholinomethyl derivatives for drug-discovery applications .
- Elimination : Use KOH/ethanol to generate a vinyl thiazole intermediate .
Advanced Research Questions
Q. How can computational methods streamline reaction design and condition optimization for derivatives?
- Approach : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution reactions. Tools like Gaussian or ORCA can simulate solvent effects (e.g., acetonitrile vs. DCM) .
- Case Study : ICReDD’s workflow combines computational path searches with experimental validation, reducing optimization time by 40% in analogous thiazole syntheses .
Q. How to resolve contradictions between crystallographic data and computational structural predictions?
- Analysis :
- Crystallography : Reveals intermolecular H-bonding (e.g., N1–H1⋯N2 dimers) that stabilize the solid-state structure .
- Computational Models : May underestimate van der Waals interactions in solution.
Q. What strategies mitigate side reactions during large-scale synthesis?
- Optimization :
- Temperature Control : Maintain ≤25°C during chloromethylation to prevent polymerization .
- Solvent Choice : Use DMF for solubility but switch to ethanol for recrystallization to avoid dimethylamine byproducts .
- Catalysis : Add catalytic KI to enhance chloride displacement efficiency .
Q. How to elucidate the biological mechanism of action for thiazole-based derivatives?
- Methodology :
- Enzyme Assays : Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, via UV-Vis monitoring of CoA-SH production .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to PFOR’s active site, guided by the amide anion conformation observed in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
